molecular formula C8H11NO3 B148315 Ethyl (ethoxymethylene)cyanoacetate CAS No. 94-05-3

Ethyl (ethoxymethylene)cyanoacetate

Cat. No.: B148315
CAS No.: 94-05-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-VOTSOKGWSA-N
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Description

Ethyl (ethoxymethylene)cyanoacetate is an organic compound with the chemical formula C8H11NO3. It is a versatile synthetic building block used in various chemical reactions due to its multiple reactive centers, including a nitrile group, an ester group, and an acidic methylene site. This compound is a colorless to pale yellow liquid with a pleasant odor and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Kolbe Nitrile Synthesis: Ethyl (ethoxymethylene)cyanoacetate can be synthesized by reacting ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst.

    Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.

    Reaction with Triethyl Orthoformate: Ethyl cyanoacetate can be reacted with triethyl orthoformate and acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.

    Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .

Major Products

Mechanism of Action

The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .

Comparison with Similar Compounds

Ethyl (ethoxymethylene)cyanoacetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of reactive centers, which allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059097
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-05-3, 42466-67-1
Record name Ethyl 2-cyano-3-ethoxyacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-
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Synthesis routes and methods I

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA is 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vaccum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (ethoxymethylene)cyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl (ethoxymethylene)cyanoacetate

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